

An In-depth Technical Guide to the Chemical Structure and Properties of Dimephosphon

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Compound of Interest

Compound Name: Dimephosphon

Cat. No.: B083633

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon, an organophosphorus compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of **Dimephosphon**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action and therapeutic potential. This document summarizes key quantitative data in structured tables, provides detailed methodologies for pivotal experiments, and includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compelling molecule.

Chemical Identity and Structure

Dimephosphon is chemically known as dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate or 4-dimethoxyphosphoryl-4-methylpentan-2-one.^{[1][2]} Its chemical structure is characterized by a phosphonate group attached to a substituted pentanone backbone.

Table 1: Chemical Identifiers of **Dimephosphon**

Identifier	Value	Reference
IUPAC Name	dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate	[2]
Alternate IUPAC Name	4-dimethoxyphosphoryl-4-methylpentan-2-one	[1]
CAS Number	14394-26-4	[1][2]
Molecular Formula	C8H17O4P	[1][2]
Molecular Weight	208.19 g/mol	[1][2]
SMILES	<chem>CC(=O)CC(C)(C)P(=O)(OC)OC</chem>	[2]
InChI	InChI=1S/C8H17O4P/c1-7(9)6-8(2,3)13(10,11-4)12-5/h6H2,1-5H3	[2]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for pharmaceutical development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). While experimentally determined values for some properties of **Dimephosphon** are not readily available in the literature, computed values provide useful estimates.

Table 2: Physicochemical Properties of **Dimephosphon**

Property	Value	Method	Reference
logP	-0.3	Computed (XLogP3)	
Solubility	Expected to have low solubility in non-polar solvents and better solubility in polar aprotic and some polar protic solvents. [3]	Qualitative Assessment	
Melting Point	Not available		
Boiling Point	Not available		
pKa	Not available		

Pharmacological Properties and Mechanism of Action

Dimephosphon exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanism of action is multimodal, involving the modulation of various physiological and pathological processes.

Anti-inflammatory and Immunomodulatory Effects

Dimephosphon has demonstrated significant anti-inflammatory activity in various experimental models. It is known to modulate immune cell activity and inhibit the release of pro-inflammatory mediators. This action is thought to be mediated, in part, through its interference with phosphonate-related metabolic pathways.

Antioxidant Activity

A key aspect of **Dimephosphon**'s mechanism of action is its ability to counteract oxidative stress. Experimental studies have shown that it can increase the levels of total mercapto groups and glutathione in the blood, while simultaneously reducing the concentration of lipid

peroxidation products. This antioxidant effect is crucial for its protective actions in various pathological conditions.

Neuroprotective Effects and Influence on Cerebral Circulation

Dimephosphon has shown promise as a neuroprotective agent. It is reported to normalize the function of the nervous system and improve cerebral circulation. This is particularly relevant in conditions of brain injury or ischemia, where it may help to preserve neuronal function and viability.

Effects on Mitochondrial Function

While direct studies on **Dimephosphon**'s effect on mitochondrial function are limited, its antioxidant properties suggest a potential role in preserving mitochondrial integrity and function, which are often compromised under conditions of oxidative stress.

Key Experimental Protocols

To facilitate further research and replication of findings, this section provides detailed methodologies for key experiments used to characterize the pharmacological properties of **Dimephosphon**.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This widely used model assesses the acute anti-inflammatory activity of a compound.

- Animals: Male Wistar rats (150-200 g).
- Procedure:
 - Animals are fasted for 12 hours prior to the experiment with free access to water.
 - The initial volume of the right hind paw of each rat is measured using a plethysmometer.
 - **Dimephosphon** or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

- After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
- Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
- Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Freund's Adjuvant-Induced Arthritis Model

This model is used to evaluate the effect of compounds on chronic inflammation.

- Animals: Male Lewis or Wistar rats (150-200 g).
- Procedure:
 - On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.
 - **Dimephosphon** treatment is initiated on the same day or after the establishment of arthritis and continued for a specific period (e.g., 14-21 days).
 - The volume of the injected and non-injected paws is measured periodically.
 - At the end of the study, animals are euthanized, and the paws can be collected for histological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.
- Data Analysis: The severity of arthritis is scored based on paw volume and histological changes.

Measurement of Malondialdehyde (MDA) for Lipid Peroxidation

MDA is a marker of oxidative stress and is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.

- Sample Preparation: Plasma, serum, or tissue homogenates can be used.
- Procedure:
 - To 0.1 mL of the sample, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of thiobarbituric acid (TBA).
 - The mixture is made up to 4.0 mL with distilled water and heated at 95°C for 60 minutes.
 - After cooling with tap water, 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (15:1, v/v) are added, and the mixture is shaken vigorously.
 - After centrifugation at 4000 rpm for 10 minutes, the absorbance of the organic layer is measured at 532 nm.
- Data Analysis: MDA concentration is calculated using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

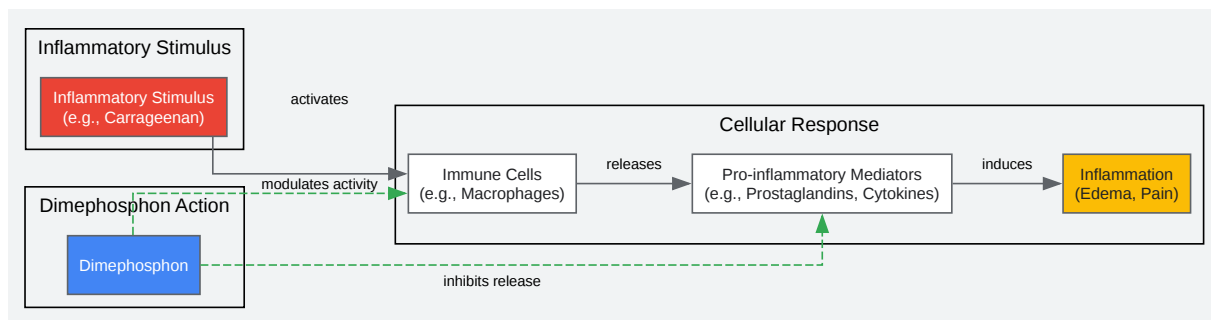
Determination of Glutathione (GSH) Levels

GSH levels are a key indicator of the antioxidant capacity of a biological system.

- Sample Preparation: Blood or tissue homogenates.
- Procedure:
 - Proteins are precipitated from the sample using 10% trichloroacetic acid (TCA).
 - After centrifugation, the supernatant is collected.
 - To the supernatant, add 0.2 M phosphate buffer (pH 8.0) and 0.6 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
 - The absorbance is measured at 412 nm.
- Data Analysis: GSH concentration is determined using a standard curve of known GSH concentrations.

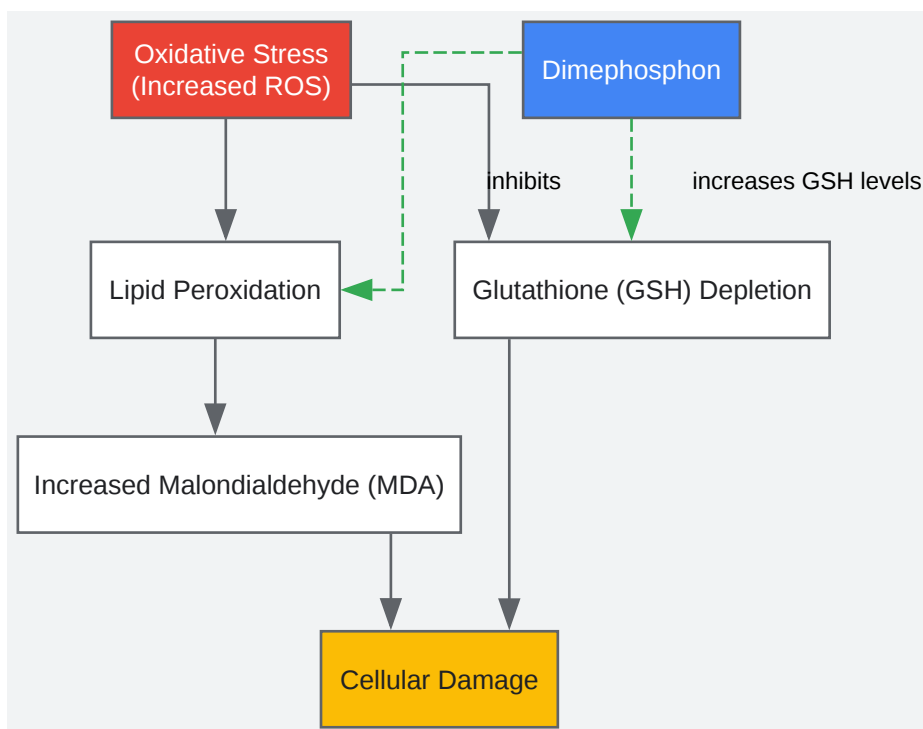
Visualizations of Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

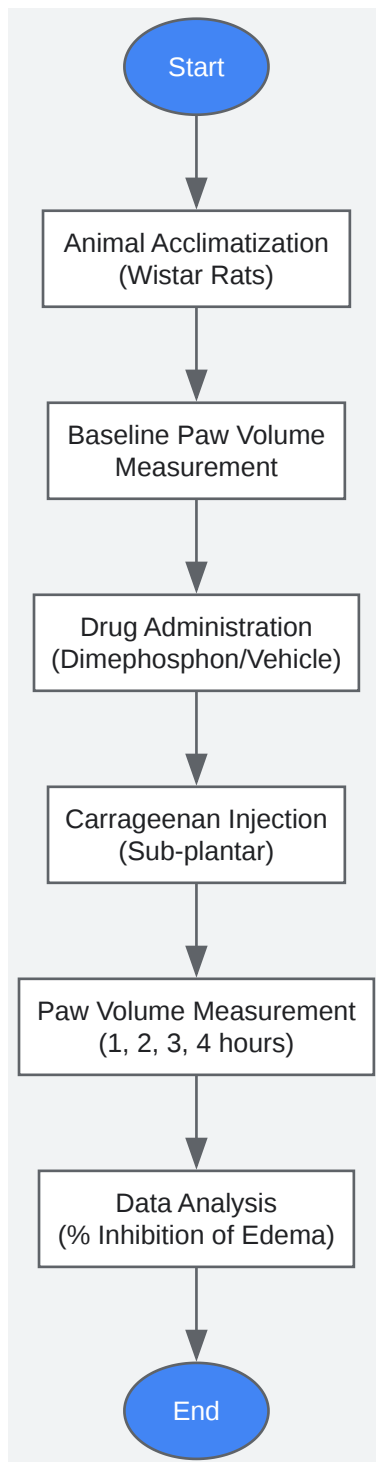


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Dimephosphon's Anti-inflammatory Action



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Dimephosphon's Antioxidant Mechanism

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Workflow for Carrageenan-Induced Paw Edema Assay

Conclusion

Dimephosphon is a promising organophosphorus compound with a well-documented profile of anti-inflammatory, antioxidant, and neuroprotective activities. Its multimodal mechanism of action, targeting key pathological processes such as oxidative stress and inflammation, makes it a compelling candidate for further investigation and potential therapeutic development. This technical guide provides a foundational understanding of **Dimephosphon**'s chemical and pharmacological properties, along with detailed experimental protocols to aid researchers in their future studies. Further research is warranted to fully elucidate its clinical potential and to establish a comprehensive profile of its physicochemical characteristics.

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